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molecular formula C12H16O3 B7725940 Ethyl 2-(4-ethylphenoxy)acetate CAS No. 71475-45-1

Ethyl 2-(4-ethylphenoxy)acetate

Cat. No. B7725940
M. Wt: 208.25 g/mol
InChI Key: CMUWQYNXOALYPI-UHFFFAOYSA-N
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Patent
US06916820B1

Procedure details

A mixture of 4-ethylphenol (Aldrich) (14.34 g, 116.20 mmoles), anhydrous potassium carbonate (Aldrich) (20.47 g, 146.63 mmoles), ethyl bromoacetate (Aldrich) (17.01 g, 99.81 mmoles) and dry acetone (Aldrich) (200 mL) was refluxed with stirring under a drying tube for 18 hours. The reaction was cooled, and the volatiles were removed by spin evaporation in vacuo. The white residue was partitioned between ice-cold water (250 mL) and dichloromethane (250 mL). The dichloromethane phase was separated and washed with ice cold water (2×100 mL), an ice-cold solution of 5% aqueous sodium hydroxide (150 mL) and finally with ice-cold water (2×100 mL). The dichloromethane solution was dried over sodium sulfate and spin evaporated in vacuo to give 19.86 g (95% yield) of ethyl 4-ethylphenoxyacetate as a clear liquid, which was one spot on thin layer chromatography.
Quantity
14.34 g
Type
reactant
Reaction Step One
Quantity
20.47 g
Type
reactant
Reaction Step One
Quantity
17.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CC(C)=O>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:5][CH:4]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
14.34 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Name
Quantity
20.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17.01 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a drying tube for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by spin evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The white residue was partitioned between ice-cold water (250 mL) and dichloromethane (250 mL)
CUSTOM
Type
CUSTOM
Details
The dichloromethane phase was separated
WASH
Type
WASH
Details
washed with ice cold water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
spin evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C1=CC=C(OCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.86 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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